molecular formula C20H30N4O4 B2678517 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(pyrrolidin-1-yl)propyl)urea CAS No. 877641-76-4

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(pyrrolidin-1-yl)propyl)urea

Cat. No. B2678517
CAS RN: 877641-76-4
M. Wt: 390.484
InChI Key: KBKFBRCWMPAXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(pyrrolidin-1-yl)propyl)urea is a useful research compound. Its molecular formula is C20H30N4O4 and its molecular weight is 390.484. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(pyrrolidin-1-yl)propyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(pyrrolidin-1-yl)propyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electron Transfer in Hydrogen-Bonded Systems

Research on ruthenium and osmium complexes featuring urea ligands has shown that these complexes can maintain dimeric structures through hydrogen bonding, facilitating electron transfer. Such studies highlight the role of urea derivatives in understanding electron transfer mechanisms across hydrogen bonds, which could be crucial for designing new materials for electronic applications (Pichlmaier et al., 2009).

Optical and Electro-Optical Properties

Investigations into novel chalcone derivatives, including those with urea functionalities, have demonstrated significant electro-optic properties, suggesting their potential use in nonlinear optics and optoelectronic device fabrications. These findings indicate the importance of urea derivatives in the development of materials with superior optical and electro-optical properties (Shkir et al., 2018).

Anticancer Agents

Studies on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects against various cancer cell lines. This research underscores the potential of urea derivatives as frameworks for developing new anticancer agents (Feng et al., 2020).

Hydrogen-Bonded Complexes and Folding

Research on heterocyclic ureas has explored their ability to form multiply hydrogen-bonded complexes and their conformational behaviors. Such studies provide a foundation for using urea derivatives in the design of self-assembling materials and understanding folding mechanisms relevant to biomimicry and nanotechnology (Corbin et al., 2001).

properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-pyrrolidin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c1-27-17-7-6-16(13-18(17)28-2)24-14-15(12-19(24)25)22-20(26)21-8-5-11-23-9-3-4-10-23/h6-7,13,15H,3-5,8-12,14H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKFBRCWMPAXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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